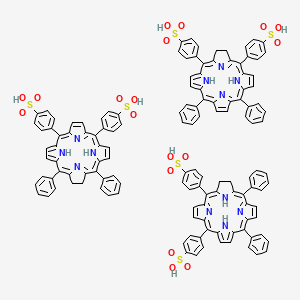
Fimaporfin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fimaporfin, also known as TPCS2a, is a potent chlorin-based photosensitizer . It is a photosensitiser drug being developed by PCI Biotech AS for use in novel Photochemical Internalisation (PCI) technology . PCI technology is designed to enhance the effects of other drugs in a site-specific, light-directed manner and is used to re-localise endocytosed molecules from endosomes to cytosol .
Synthesis Analysis
Fimaporfin has been developed by di-imide reduction of disulfonated tetraphenyl porphine (TPPS (2a)) . The synthesized TPCS (2a) contains 3 isomers as shown by HPLC with low (<4%) inter-batch variation with respect to isomer formation, less than 0.5% (w/w) of the starting material TPPS (2a) and absorbs light at 652 nm .
Molecular Structure Analysis
Fimaporfin is an endosomal/lysosomal-localizing photosensitizer . Its chemical formula is C44H32N4O6S2 .
Chemical Reactions Analysis
Light-controlled activation of the photosensitizer leads to reactions with molecular oxygen (O2) and the formation of ROS species, primarily singlet oxygen .
Scientific Research Applications
Enhancing Cancer Drug Effects : Fimaporfin is used in Photochemical Internalization (PCI), a technology for light-induced enhancement of the local therapeutic effect of cancer drugs. In a study, PCI with gemcitabine, using fimaporfin, showed promising results in patients with inoperable perihilar cholangiocarcinoma. This approach was well tolerated and resulted in no dose-limiting toxicities, achieving disease control in the majority of evaluable patients (Trojan et al., 2022).
Enhancing Vaccine Immune Responses : Another application is in the field of vaccine enhancement. FimaVacc, a vaccine formulated with fimaporfin, was shown to improve MHC class I antigen presentation, resulting in enhanced cytotoxic and helper T-cell responses. A phase I clinical study revealed that fimaVacc safely enhances T-cell responses to HPV peptide vaccination in humans (Selbo et al., 2019).
Sonodynamic Therapy : Fimaporfin is also investigated in sonodynamic therapy, an alternative to photodynamic therapy for treating conditions like cancer. A study examined the ultrasonic activation of fimaporfin with the anti-cancer agent bleomycin, termed sonochemical internalization, and found significant inhibition of glioma monolayers' viability (Høgset et al., 2020).
Safety and Hazards
Future Directions
Fimaporfin has received Orphan Drug Designation in South Korea for combination treatment with gemcitabine in patients with inoperable locally advanced or metastatic bile duct cancer (cholangiocarcinoma) . This suggests that Fimaporfin has potential for further development and application in cancer treatment.
properties
IUPAC Name |
4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINQERPKMNDVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H96N12O18S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2330.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fimaporfin | |
CAS RN |
1443547-43-0 |
Source


|
| Record name | Fimaporfin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

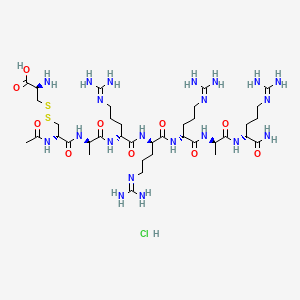



![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)

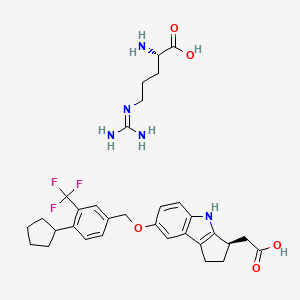
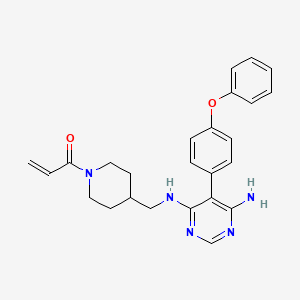
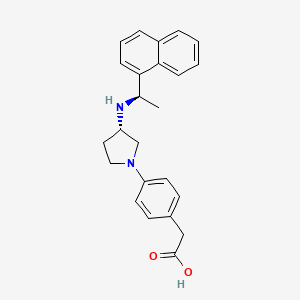


![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)